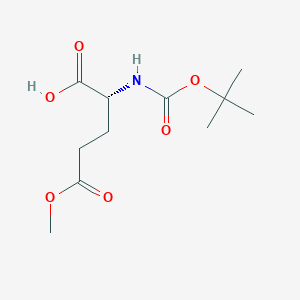

(R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid

Descripción general

Descripción

(R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and a carboxylic acid functional group. The presence of these functional groups makes it a versatile molecule in organic synthesis and various scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid typically involves multiple steps, starting with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reactors and conditions to maintain the purity and yield of the product. The process would involve careful control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: : The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

Reduction: : The carboxylic acid group can be reduced to form alcohols.

Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Common reagents include lithium aluminium hydride (LiAlH4) and borane (BH3).

Substitution: : Common reagents include halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Oxidation: : Esters, amides, and carboxylic acids.

Reduction: : Alcohols and aldehydes.

Substitution: : Halogenated compounds and other substituted derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block in Peptide Chemistry

- The compound serves as a crucial intermediate in the synthesis of peptides. The Boc group protects the amino functionality during peptide bond formation, allowing for selective reactions that lead to desired peptide sequences. This protection is essential for maintaining the integrity of the amino acid chain during synthesis processes.

Synthetic Routes

- Common synthetic strategies include the use of di-tert-butyl dicarbonate (Boc2O) to introduce the Boc group under basic conditions. This method is favored due to its efficiency and the stability of the Boc group under various reaction conditions .

Biochemical Research

Enzyme Mechanisms and Protein Interactions

- In biochemical studies, this compound is utilized to investigate enzyme mechanisms, particularly those involving peptidyl transferases. These enzymes catalyze peptide bond formation, and this compound acts as a substrate, providing insights into enzymatic activity and specificity.

Cell Signaling Pathways

- Peptides synthesized using this compound can function as signaling molecules within cells. They may bind to specific receptors, thereby influencing cellular responses such as gene expression and metabolic pathways. This property is critical for understanding cell signaling and regulatory mechanisms in various biological contexts.

Pharmaceutical Applications

Drug Development

- The compound is explored for its potential therapeutic properties, particularly in the development of novel drugs targeting specific biological pathways. Its ability to form peptides that can modulate biological functions positions it as a promising candidate in drug design and development .

Therapeutic Peptides

- Research has indicated that peptides derived from this compound may have applications in treating diseases by acting on specific molecular targets within cells. This includes potential roles in cancer therapy and metabolic disease management .

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound is employed in the synthesis of specialty chemicals that require precise control over molecular structure and functionality. Its versatility allows for its use in producing various derivatives that are useful in different chemical processes .

Case Study 1: Peptide Synthesis Optimization

In a study focused on optimizing peptide synthesis, researchers utilized this compound as a key intermediate. The study demonstrated that using this compound improved yield and purity of synthesized peptides compared to traditional methods lacking protective groups.

Case Study 2: Enzyme Interaction Studies

A biochemical analysis explored how this compound interacts with peptidyl transferases. The findings revealed that the presence of the Boc group significantly influenced enzyme kinetics, providing valuable data for designing inhibitors targeting similar enzymatic processes.

Mecanismo De Acción

The mechanism by which (R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid exerts its effects depends on its specific application. In peptide synthesis, the Boc group protects the amino group, allowing for selective reactions. The methoxy group can influence the compound's reactivity and solubility, while the carboxylic acid group can participate in various biochemical interactions.

Comparación Con Compuestos Similares

When compared to other similar compounds, (R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid stands out due to its unique combination of functional groups. Similar compounds may include:

(R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid: : Lacks the additional carbon chain present in the target compound.

(R)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid: : Similar structure but with an unsaturated carbon chain.

Actividad Biológica

(R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, commonly referred to as Boc-L-methionine derivative, is a synthetic compound notable for its complex structure and diverse biological applications. It features a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and a carboxylic acid functional group, making it a versatile molecule in organic synthesis and biological research.

- Molecular Formula : C₁₁H₁₉N₁O₆

- Molecular Weight : 261.27 g/mol

- CAS Number : 76379-01-6

- Physical Form : White to yellow solid

- Purity : Typically ≥ 97%

Biological Activity

The biological activity of this compound primarily revolves around its role in peptide synthesis and enzyme interactions. The compound is employed in various biochemical applications, including:

- Enzyme Mechanisms : It serves as a substrate for peptidyl transferases, facilitating the formation of peptide bonds between amino acids. The Boc group protects the amino functionality during synthesis, preventing side reactions that could compromise the integrity of the peptide sequence.

- Protein Interactions : The compound's structure allows it to interact with proteins involved in metabolic pathways, potentially influencing processes such as protein folding and stability.

- Therapeutic Potential : Research indicates that derivatives of this compound may possess therapeutic properties, particularly in drug development aimed at targeting specific biological pathways .

The mechanism by which this compound exerts its biological effects can be summarized as follows:

- Peptide Bond Formation : The tert-butoxycarbonyl group enables selective formation of peptide bonds by shielding the amino group from unwanted reactions during synthesis.

- Subcellular Localization : The compound can be directed to specific cellular compartments through targeting signals, enhancing its effectiveness in biochemical processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Applications |

|---|---|---|

| (R)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid | Lacks additional carbon chain | Peptide synthesis |

| (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid | Contains an unsaturated carbon chain | Potential therapeutic applications |

Case Studies and Research Findings

- Peptide Synthesis Studies : Research has shown that this compound significantly enhances the efficiency of peptide bond formation when used as a substrate for peptidyl transferases. This has implications for synthesizing complex peptides used in therapeutic applications.

- Enzyme Interaction Studies : Investigations into the interaction of this compound with various enzymes have revealed its potential to modulate enzymatic activity, suggesting possible applications in metabolic engineering and drug design .

- Therapeutic Applications : Preliminary studies indicate that derivatives of this compound may have anti-inflammatory and anti-cancer properties, warranting further investigation into their mechanisms and potential clinical applications .

Propiedades

Número CAS |

76379-01-6 |

|---|---|

Fórmula molecular |

C11H18NO6- |

Peso molecular |

260.26 g/mol |

Nombre IUPAC |

(2R)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/p-1/t7-/m1/s1 |

Clave InChI |

OHYMUFVCRVPMEY-SSDOTTSWSA-M |

SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)[O-] |

SMILES isomérico |

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)[O-] |

SMILES canónico |

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)[O-] |

Pictogramas |

Irritant |

Secuencia |

X |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.